Begoniifolide D
Description
Structure
2D Structure
Properties
CAS No. |
781676-86-6 |
|---|---|
Molecular Formula |
C65H106O31 |
Molecular Weight |
1383.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C65H106O31/c1-25-36(69)41(74)46(79)54(87-25)94-51-30(22-68)90-53(50(83)45(51)78)85-23-31-39(72)44(77)49(82)57(91-31)96-59(84)65-17-15-60(2,3)19-27(65)26-9-10-34-62(6)13-12-35(61(4,5)33(62)11-14-64(34,8)63(26,7)16-18-65)93-58-52(95-56-48(81)43(76)38(71)29(21-67)89-56)40(73)32(24-86-58)92-55-47(80)42(75)37(70)28(20-66)88-55/h9,25,27-58,66-83H,10-24H2,1-8H3/t25-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 |
InChI Key |
HZXLSUMPWIZGKS-YJIXWNLGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Isolation and Comprehensive Structural Elucidation of Begoniifolide D
Methodological Approaches for Natural Product Extraction and Enrichment
The initial step in obtaining Begoniifolide D is the extraction from its natural source, followed by enrichment to increase the concentration of the target compound.
The extraction of triterpenoid (B12794562) saponins (B1172615) like this compound traditionally relies on solvent-based methods. The choice of solvent is critical and is often guided by the polarity of the target saponins. mdpi.comfoodsciencejournal.com Common solvents include methanol (B129727), ethanol, and aqueous mixtures of these alcohols. medcraveonline.comgreenskybio.com For instance, a typical industrial-scale isolation of this compound involves maceration in 70% ethanol. vulcanchem.com
Modern advancements in extraction aim to improve efficiency and reduce the use of hazardous solvents. greenskybio.com Techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) utilize ultrasonic waves and microwave energy, respectively, to disrupt plant cells and enhance the release of saponins into the solvent. mdpi.comgreenskybio.com These methods can lead to higher extraction yields, reduced extraction times, and better preservation of the compound's bioactivity. greenskybio.com Supercritical fluid extraction (SFE), often using carbon dioxide, offers a green alternative with high selectivity and purity. greenskybio.com
Following extraction, the crude extract contains a complex mixture of compounds. Fractionation is employed to separate the saponin-rich portion from other phytochemicals. A common method is liquid-liquid partitioning. For this compound, the ethanolic extract is often partitioned between ethyl acetate (B1210297) and n-butanol. vulcanchem.com The n-butanol fraction is typically enriched with the more polar saponins. iomcworld.comscielo.org.bo
Further pre-purification can be achieved using techniques like solid-phase extraction (SPE) with resins such as D101, which effectively enriches triterpenoid saponins. nih.gov Column chromatography using silica (B1680970) gel is also a widely used method for the initial separation of saponins from the crude extract. greenskybio.comgoogle.com
Chromatographic Purification Methodologies for Triterpenoid Saponins
To isolate this compound in a pure form, various chromatographic techniques are essential.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation and purification of triterpenoid saponins. mdpi.comresearchgate.net These techniques offer high resolution and are often used in the final purification steps. iomcworld.com Reversed-phase columns (e.g., C18) are commonly employed, with mobile phases typically consisting of a gradient mixture of water and an organic solvent like methanol or acetonitrile. google.commdpi.com
Detection methods coupled with HPLC/UPLC for saponins, which often lack a strong UV chromophore, include Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD). mdpi.com Mass Spectrometry (MS) is also a powerful detector that provides both quantitative data and structural information. mdpi.commdpi.com UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. nih.govdoaj.org
High-Speed Countercurrent Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that has proven effective for separating saponins. mdpi.com It avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. HSCCC has been successfully used to separate various triterpenoid saponins by optimizing the two-phase solvent system. researchgate.nettandfonline.comnih.gov For instance, a solvent system of chloroform-methanol-water has been used to purify triterpene saponins. tandfonline.com This technique is particularly useful for separating compounds with a wide range of polarities. nih.gov
Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.
This compound is an oleanane-type triterpenoid saponin (B1150181). vulcanchem.com Its structure consists of a pentacyclic triterpene aglycone core to which sugar moieties are attached. vulcanchem.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of this compound. vulcanchem.com Tandem MS (MS/MS) experiments provide fragmentation patterns that help in elucidating the structure of the aglycone and the sequence of the sugar chains. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of saponins. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.
¹H NMR: Provides information about the protons in the molecule, including their chemical environment and coupling interactions.
¹³C NMR: Reveals the number and types of carbon atoms present. The ¹³C NMR spectrum of this compound typically shows signals for carbonyl carbons and anomeric carbons of the sugar units. vulcanchem.com
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the linkages between the aglycone and the sugar units, as well as the sequence of the sugars. mdpi.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule. mdpi.comresearchgate.net
The complete assignment of ¹H and ¹³C NMR data through these experiments allows for the unambiguous determination of the complex structure of this compound. researchgate.net
Table 1: Spectroscopic Data for this compound
| Technique | Data Type | Observed Values/Features |
| Molecular Formula | C₄₈H₇₈O₁₄ vulcanchem.com | |
| Molecular Weight | 903.12 g/mol vulcanchem.com | |
| ¹H NMR (CD₃OD) | Chemical Shift (δ) | 5.32 (t, H-12) vulcanchem.com |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbons (δ 175–180 ppm), Anomeric carbons (δ 95–105 ppm) vulcanchem.com |
| HR-MS | Mass-to-charge ratio (m/z) | Provides exact mass for formula confirmation. vulcanchem.com |
Note: Specific detailed NMR assignments for this compound are found in specialized research articles and databases. The data presented here are characteristic values for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural framework of this compound has been meticulously pieced together using a suite of Nuclear Magnetic Resonance (NMR) experiments. vulcanchem.comrsc.org These include one-dimensional (1D) techniques like ¹H and ¹³C NMR, as well as two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). rsc.org
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, revealing characteristic signals such as a triplet for the H-12 proton at approximately δ 5.32 ppm in deuterated methanol. vulcanchem.com The ¹³C NMR spectrum is instrumental in identifying the carbon skeleton, with typical signals for carbonyl carbons in the range of δ 175–180 ppm and anomeric carbons of the sugar units appearing between δ 95–105 ppm. vulcanchem.com
2D NMR techniques are crucial for establishing the connectivity of atoms within the molecule. rsc.org
COSY experiments help to identify proton-proton couplings, tracing the spin-spin interaction networks throughout the molecule.
HSQC correlates directly bonded proton and carbon atoms.
HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting the aglycone core to the sugar moieties and identifying the positions of various functional groups.
NOESY provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Table 1: Illustrative NMR Data for Key Structural Features of this compound
| Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Olefinic (H-12) | ~5.32 (t) | ||
| Anomeric Protons | ~95-105 | ||
| Carbonyl Carbons | ~175-180 | ||
| Aglycone Core | Correlations between sugar anomeric protons and aglycone carbons. | ||
| Sugar Moieties | Correlations within sugar units and to the aglycone. |
Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. This table provides typical ranges.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of this compound with high accuracy. mdpi.com Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Fast Atom Bombardment Mass Spectrometry (FABMS) provide precise mass measurements, allowing for the confident assignment of a molecular formula. nih.govbioanalysis-zone.com For this compound, the molecular formula has been reported as C₄₈H₇₈O₁₈. vulcanchem.com
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography techniques like UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), is employed to gain structural insights through fragmentation analysis. nih.gov By inducing fragmentation of the parent ion, MS/MS spectra reveal characteristic losses of sugar units and other functional groups. This fragmentation pattern helps to elucidate the sequence and linkage of the sugar chains attached to the aglycone. For saponins, [M+H]⁺ and [M+NH₄]⁺ are common ions observed in positive ion mode. nih.gov
Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. Key absorptions would include:
O-H stretching: A broad band indicating the presence of hydroxyl groups on both the aglycone and the sugar moieties.
C-H stretching: Bands corresponding to aliphatic and olefinic C-H bonds.
C=O stretching: A sharp absorption indicating the presence of carbonyl groups, such as those in ester or carboxylic acid functionalities.
C=C stretching: A weaker absorption for the double bond within the oleanane (B1240867) skeleton.
C-O stretching: Bands in the fingerprint region associated with the glycosidic linkages and hydroxyl groups.
Electronic Absorption Spectroscopy (e.g., UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. libretexts.org For a triterpenoid saponin like this compound, which lacks extensive conjugation, the UV-Vis spectrum is typically characterized by absorptions at shorter wavelengths. The presence of a carbonyl group or other chromophores would result in specific absorption maxima. While not the primary technique for detailed structural elucidation, UV-Vis spectroscopy can confirm the presence or absence of certain chromophoric systems. ufg.br
Stereochemical Determination Methodologies for Complex Glycosides
Determining the stereochemistry of a complex glycoside like this compound is a challenging but critical aspect of its structural elucidation. byjus.comwikipedia.org This involves establishing the relative and absolute configurations of all stereocenters in both the aglycone and the sugar units, as well as the geometry of the glycosidic linkages.
A combination of methodologies is typically employed:
NOESY and ROESY NMR Experiments: These NMR techniques detect through-space interactions between protons, providing crucial information about their relative spatial arrangement. For instance, specific cross-peaks can help determine the orientation of substituents on the steroid-like rings of the aglycone.
Analysis of J-coupling Constants: The magnitude of proton-proton coupling constants (³JHH) obtained from ¹H NMR spectra can help to deduce the dihedral angles between adjacent protons, which in turn defines the relative stereochemistry in the sugar rings and parts of the aglycone.
Acid Hydrolysis and Derivatization: The glycoside is hydrolyzed to separate the aglycone from the individual sugar components. The absolute configuration of the sugars (D or L) is then determined by comparing their properties (e.g., optical rotation, retention time on a chiral GC column after derivatization) with those of authentic standards. youtube.comlibretexts.org
Circular Dichroism (CD) Spectroscopy: This technique can sometimes be used to investigate the stereochemistry of the aglycone, particularly if it contains a chromophore near a chiral center.
Comparative Structural Analysis with Co-occurring Begoniifolides (e.g., Begoniifolide A, B, C) and Related Triterpenoid Saponins
This compound is often isolated alongside other structurally related triterpenoid saponins, such as Begoniifolide A, B, and C. hebmu.edu.cnresearchgate.net A comparative analysis of their spectroscopic data is highly informative for structural elucidation.
Table 2: Comparative Features of Begoniifolides and Related Saponins
| Compound | Aglycone Type | Key Structural Differences |
|---|---|---|
| Begoniifolide A | Oleanane | Variations in glycosylation pattern or acylation at specific positions compared to this compound. mdpi.com |
| Begoniifolide B | Oleanane | May differ in the type or number of sugar units, or the presence of different acyl groups. |
| Begoniifolide C | Oleanane | Potential isomeric differences or variations in hydroxylation patterns on the aglycone. |
| This compound | Oleanane | Characterized by a specific arrangement of hydroxyl groups, sugar units (e.g., glucose, rhamnose), and potential acyl modifications. vulcanchem.com |
| Ciwujianoside A1 | Oleanane | A related saponin that can be used for spectral comparison, particularly for the aglycone signals. nih.gov |
| Hederasaponin B | Oleanane | Another related saponin whose known structure can aid in the identification of common structural motifs. nih.gov |
By comparing the NMR and mass spectrometry data of this compound with those of its known analogues, researchers can quickly identify common structural motifs and pinpoint the specific structural features that are unique to this compound. For example, shifts in the ¹³C NMR signals for carbons near a site of glycosylation or acylation can confirm the location of these substituents. This comparative approach significantly aids in the rapid and accurate structural determination of new natural products.
Biosynthetic Pathways of Begoniifolide D
Elucidation of Triterpene Aglycone Biosynthesis within Anemone begoniifolia
The biosynthesis of the triterpenoid (B12794562) core of Begoniifolide D begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). biorxiv.org These five-carbon units are synthesized through the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov The condensation of these units leads to the formation of the linear C30 precursor, 2,3-oxidosqualene (B107256). vulcanchem.com
Key Enzymatic Steps and Gene Identification (e.g., Oxidosqualene Cyclases)
The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For oleanane-type saponins (B1172615) like this compound, the key OSC is β-amyrin synthase (bAS), which catalyzes the formation of the pentacyclic oleanane (B1240867) skeleton. bvsalud.org Transcriptome analysis of the related species Anemone flaccida has led to the identification of genes encoding enzymes of the complete triterpenoid backbone biosynthetic pathway, including a putative β-amyrin synthase. nih.govfrontiersin.org
Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). bvsalud.org The aglycone of this compound is an oleanolic acid derivative with hydroxyl groups at positions C-3, C-16, and C-28. vulcanchem.com The hydroxylation at C-28 to produce oleanolic acid is a known step in the biosynthesis of many triterpenoid saponins. In Anemone flaccida, several putative CYP450 genes have been identified, with some belonging to the CYP716A subfamily, which is known to be involved in the oxidation of β-amyrin. nih.govnih.gov Specifically, members of the CYP716A subfamily are key enzymes in the oleanane-type triterpenoid saponin (B1150181) biosynthetic pathway. nih.govnih.gov
Table 1: Key Putative Enzymes in Triterpene Aglycone Biosynthesis in Anemone
| Enzyme Class | Specific Enzyme/Family | Putative Function in this compound Biosynthesis | Supporting Evidence from Anemone Species |
| Oxidosqualene Cyclase (OSC) | β-amyrin synthase (bAS) | Cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. | Identification of putative bAS genes in A. flaccida transcriptome. nih.govfrontiersin.orgbvsalud.org |
| Cytochrome P450 (CYP450) | CYP716A subfamily | Oxidation of the β-amyrin skeleton, including hydroxylation at C-28 to form oleanolic acid. | Identification of putative CYP716A genes in A. flaccida transcriptome. nih.govnih.gov |
| Cytochrome P450 (CYP450) | Unknown | Hydroxylation at C-16 of the oleanolic acid backbone. | Inferred from the structure of this compound. vulcanchem.com |
Precursor Tracing and Isotope Labeling Studies
Currently, there is a lack of published precursor tracing or isotope labeling studies specifically investigating the biosynthesis of this compound in Anemone begoniifolia. Such studies are crucial for definitively confirming the biosynthetic pathway and the sequence of enzymatic reactions. Isotope labeling experiments, for instance using ¹³C-labeled glucose or mevalonate precursors, would allow for the tracking of carbon flow through the pathway to the final saponin structure, providing direct evidence for the involvement of the MVA and/or MEP pathways and the specific intermediates.
Glycosylation Pathway Analysis for Saponin Moiety Attachment
The biological activity and physicochemical properties of triterpenoid saponins are significantly influenced by the attached sugar moieties. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs). cjnmcpu.com
Characterization of Glycosyltransferases (UGTs)
This compound possesses a disaccharide chain, composed of glucose and rhamnose, attached at the C-3 position of the oleanolic acid aglycone. vulcanchem.com The attachment of these sugars is catalyzed by specific UGTs. Transcriptome analysis of Anemone flaccida has identified 32 putative UGTs that are candidates for modifying the triterpenoid saponin backbone. nih.gov These UGTs are crucial for the synthesis of the various saponins found in the plant. However, the specific UGTs responsible for the sequential addition of glucose and rhamnose to form the precise glycosidic linkages in this compound have not yet been functionally characterized.
Sugar Donor and Acceptor Specificity
The biosynthesis of the disaccharide chain of this compound would require at least two distinct UGTs with specific sugar donor and acceptor specificities. The first UGT would transfer a glucose moiety from UDP-glucose to the hydroxyl group at the C-3 position of the oleanolic acid aglycone. A second UGT would then add a rhamnose unit from UDP-rhamnose to the initial glucose molecule. The precise regioselectivity and stereospecificity of these enzymes are critical for the formation of the final structure of this compound. While numerous UGTs have been identified in the Anemone genus, the detailed characterization of their substrate specificities remains an area for future research.
Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of triterpenoid saponins is a tightly regulated process, often induced in response to developmental cues or environmental stresses. This regulation primarily occurs at the transcriptional level, involving various families of transcription factors (TFs). biorxiv.orgcjnmcpu.com
Studies in various plant species have identified several families of TFs, including bHLH, MYB, WRKY, and AP2/ERF, as key regulators of triterpenoid saponin biosynthesis. biorxiv.orgplos.org These TFs can modulate the expression of the biosynthetic genes, including those encoding for OSCs, CYP450s, and UGTs. In Anemone flaccida, the expression of putative CYP and UGT genes was found to be responsive to phytohormones such as methyl jasmonate and salicylic (B10762653) acid, suggesting that these signaling molecules play a role in regulating saponin biosynthesis in the genus Anemone. bvsalud.org This indicates the presence of a complex regulatory network that controls the production of triterpenoid saponins, likely including this compound, in response to external stimuli. However, the specific transcription factors that bind to the promoter regions of the this compound biosynthetic genes in Anemone begoniifolia have yet to be identified and characterized.
Biotechnological Approaches for Biosynthetic Pathway Engineering
While specific research on the biotechnological engineering of the this compound pathway is not extensively documented, the principles of metabolic engineering and synthetic biology offer a clear framework for how its production could be approached. plos.orguiowa.edutu-dresden.de These strategies are broadly applicable to complex natural products and aim to either enhance production in the native organism or transfer the entire pathway to a microbial host for more controlled and scalable production. nih.govmdpi.com
The engineering of biosynthetic gene clusters (BGCs) is a primary focus. plos.org Nature has demonstrated the evolution of these clusters to produce a vast diversity of chemical structures, and mimicking these evolutionary strategies is a key goal of modern biotechnology. plos.org Efforts to engineer the biosynthesis of "unnatural" natural products often benefit from understanding the natural modes of BGC evolution. plos.org
General biotechnological strategies that could be applied to the production of this compound include:
| Biotechnological Strategy | Objective and Rationale |
| Heterologous Expression | The entire biosynthetic pathway of this compound could be transferred into a well-characterized microbial host like E. coli or yeast (Saccharomyces cerevisiae). tu-dresden.denih.gov This would involve identifying and cloning all the necessary genes (P450s, glycosyltransferases, acyltransferases) from the source plant, such as Anemone begoniifolia, and expressing them in the host organism. researchgate.net This approach can allow for faster growth and easier scalability compared to plant cultivation. |
| Pathway Optimization and Balancing | Once a pathway is established in a heterologous host, it often requires significant optimization to achieve high yields. nih.gov This can involve balancing the expression levels of different enzymes to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux towards the final product. nih.gov |
| Enzyme Engineering | The enzymes within the biosynthetic pathway can be engineered to improve their efficiency, substrate specificity, or stability. nih.gov For instance, cytochrome P450 enzymes can be notoriously difficult to express functionally in microbial hosts, and protein engineering can be employed to improve their performance. nih.gov |
| Increasing Precursor Supply | The overall yield of this compound is dependent on the availability of its initial precursors from the mevalonate pathway. vulcanchem.com Metabolic engineering techniques can be used to upregulate the native precursor pathways in the host organism, thereby channeling more metabolic resources towards the production of the desired compound. nih.gov |
| Gene Knock-outs | In the host organism, competing metabolic pathways that divert precursors away from the this compound pathway can be eliminated through targeted gene knock-outs. tu-dresden.de This strategy helps to maximize the carbon flux towards the synthesis of the target molecule. |
The application of these biotechnological approaches holds the potential to create sustainable and economically viable production platforms for complex and valuable natural products like this compound, overcoming the limitations associated with extraction from natural plant sources. elsevier.comnih.govnih.gov
Synthetic Chemistry of Begoniifolide D and Its Analogues
Total Synthesis Strategies for Begoniifolide D (Conceptual)
The total synthesis of a complex natural product like this compound would represent a significant undertaking in organic chemistry. Conceptually, any approach would need to address the construction of its unique aglycone core and the stereocontrolled installation of the glycosidic moiety.
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. amazonaws.comjournalspress.comdeanfrancispress.comlkouniv.ac.inyoutube.com For a hypothetical retrosynthesis of this compound, key disconnections would likely target the glycosidic bond first, separating the aglycone and the sugar components. This is a common strategy in the synthesis of glycosides, as it allows for the separate synthesis of the often-complex carbohydrate and aglycone portions before their eventual coupling.
Further disconnections on the aglycone would depend on its specific structural features. Strategically, bonds that can be formed through reliable and high-yielding reactions, such as carbon-carbon bond-forming reactions (e.g., aldol (B89426) reactions, Michael additions, or cross-coupling reactions), would be prioritized for disconnection. The goal is to arrive at simple, achiral or readily available chiral building blocks.
Development of Stereoselective and Convergent Synthetic Routes
A successful total synthesis of this compound would necessitate a highly stereoselective approach to control the three-dimensional arrangement of atoms in the molecule. This is particularly important for the formation of stereocenters within the aglycone and for establishing the correct stereochemistry of the glycosidic linkage. Methodologies such as substrate-controlled synthesis, auxiliary-controlled synthesis, or catalyst-controlled synthesis would be conceptually employed to achieve the desired stereoisomer. mdpi.combeilstein-journals.orgorganic-chemistry.orgmontclair.edu
Challenges in Glycoside Assembly
The formation of the glycosidic bond is a critical and often challenging step in the synthesis of glycosylated natural products. frontiersin.orgbeilstein-journals.orgresearchgate.netmdpi.com The primary challenge lies in controlling the stereochemistry at the anomeric center, leading to either an α- or β-glycoside. The outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor (the sugar part with a leaving group at the anomeric position), the glycosyl acceptor (the aglycone), the promoter or catalyst used, and the reaction conditions.
For a hypothetical synthesis of this compound, significant effort would need to be invested in developing a reliable glycosylation protocol. This would involve screening various glycosyl donors and reaction conditions to achieve both high yield and the correct stereoselectivity for the desired glycosidic linkage.
Semi-Synthesis from Precursor Compounds
Semi-synthesis, which starts from a readily available natural product that is structurally related to the target molecule, can be a powerful alternative to total synthesis. mdpi.comthieme-connect.denih.govsioc-journal.cnrsc.org If a more abundant natural precursor to this compound were to be discovered, a semi-synthetic approach could be envisioned. This would involve chemically modifying the precursor to convert it into this compound. Such an approach would be advantageous as it would bypass the need to construct the entire carbon skeleton from scratch. However, without the identification of a suitable precursor, this remains a speculative strategy.
Design and Chemical Synthesis of this compound Derivatives and Scaffolds
The synthesis of derivatives and analogues of a natural product is often a key step in understanding its structure-activity relationship and developing new compounds with improved properties.
Alterations of Glycosidic Chain and Sugar Moieties
The glycosidic chains and constituent sugar moieties of triterpenoid (B12794562) saponins (B1172615) are critical determinants of their physicochemical properties and biological activities. In the context of this compound and its analogues, synthetic modifications to the sugar portion offer a promising avenue for modulating their therapeutic potential. Research into the structure-activity relationships of various saponins has demonstrated that even minor changes to the glycan structures can lead to significant differences in efficacy and mechanism of action.
Strategies for modifying these sugar components are diverse, ranging from chemoenzymatic methods to total chemical synthesis. These approaches allow for the systematic alteration of the glycosidic linkages, the type of monosaccharides involved, and their sequence. Glycosyltransferases, for instance, are enzymes that facilitate the highly specific attachment of sugar units, enabling the construction of defined oligosaccharide chains. sigmaaldrich.com Conversely, chemical glycosylation methods, such as preactivation-based strategies, provide versatile routes to novel glycan analogues that may not be accessible through enzymatic means. beilstein-journals.org
A key area of investigation is the impact of substituting one sugar unit for another. For example, studies on related triterpenoid saponins have shown that replacing a rhamnose sugar with a glucose molecule can lead to a reduction in cytotoxicity. hebmu.edu.cnscribd.com This suggests that the nature of the terminal sugar plays a crucial role in the compound's interaction with cellular targets. Furthermore, the presence of specific sugars at particular positions can be vital for certain biological effects. Research on other saponins indicates that a rhamnosyl group at the C-3 position, similar to the typical arrangement in this compound, can be important for α-glucosidase inhibitory activity. researchgate.net
The synthesis of novel sugar derivatives for incorporation into saponin (B1150181) structures is an active field of research. odu.edunih.gov Chemists are developing methods to access rare sugars and modify common ones, which can then be used as building blocks for creating new analogues. acs.org These synthetic efforts are crucial for expanding the chemical diversity of this compound analogues and for conducting detailed structure-activity relationship studies.
Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo
Anti-inflammatory Modulatory Effects
Currently, there is no available scientific evidence to suggest that Begoniifolide D possesses anti-inflammatory properties. The potential of this compound to modulate inflammatory responses is an area that awaits exploration.
There are no studies to date that have investigated the effect of this compound on the production or activity of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines. Research in this area would be necessary to determine if this compound can interfere with the key signaling molecules that drive inflammation.
The impact of this compound on critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, has not been evaluated. Future studies would need to assess whether this compound can modulate these pathways to exert a potential anti-inflammatory effect.
To date, no research has been published on the effects of this compound in cellular models of inflammation. In vitro experiments using cell lines such as macrophages or other immune cells would be a crucial first step in determining the compound's potential as an anti-inflammatory agent.
There is no information available regarding the assessment of this compound in any non-human in vivo models of inflammatory conditions. Preclinical studies in animal models are essential for understanding the physiological relevance and therapeutic potential of a compound's anti-inflammatory activity.
Anticancer Activity and Anti-proliferative Effects
The potential of this compound as an anticancer or anti-proliferative agent is currently unknown. The scientific community has not yet published any research on the effects of this compound on cancer cells or tumor growth.
There is a complete lack of data concerning the influence of this compound on the fundamental cellular processes of cell growth and apoptosis. Investigating whether this compound can inhibit the proliferation of cancer cells or induce programmed cell death would be a foundational aspect of exploring its potential anticancer properties.
Scientific Research on Specific Biological Activities of this compound is Not Currently Available in Published Literature
Following a comprehensive review of available scientific literature, it has been determined that there is no published research detailing the specific biological and pharmacological activities of the chemical compound this compound as outlined in the requested article structure.
Searches for data pertaining to this compound's effects on cell cycle progression, its anti-migratory and anti-invasive properties, and its efficacy in xenograft or syngeneic animal models did not yield any specific results. Similarly, investigations into its anti-neuroinflammatory potential, neuroprotective effects, and antioxidant activity returned no direct studies on this particular compound.
The requested article sections are listed below for clarity:
Other Investigated Pharmacological Activities
Antioxidant Activity
While general research exists on the biological activities of compounds within the broader class to which this compound may belong, or on extracts from the Begonia genus, this information is not specific to this compound itself. Adherence to scientific accuracy and the strict exclusion of non-specific information prevents the generation of content for the requested topics.
Therefore, a detailed and scientifically accurate article focusing solely on the specified biological activities of this compound cannot be produced at this time due to the absence of dedicated research in the public domain.
Enzyme Inhibitory Activities (e.g., α-glucosidase)
Currently, there is no specific data available in peer-reviewed scientific literature regarding the enzyme inhibitory activities of this compound, including its potential effects on α-glucosidase.
High-Throughput Screening and Phenotypic Assays
There is no information available in the scientific literature to indicate that this compound has been evaluated in high-throughput screening platforms or subjected to specific phenotypic assays to determine its biological effects.
Molecular Mechanism of Action Studies
Detailed studies on the molecular mechanism of action for this compound have not been reported in the available scientific literature.
Research on the specific molecular targets of this compound has not been published. Consequently, there is no information on the identification or validation of proteins, enzymes, or receptors with which this compound may interact.
There are currently no published studies, such as molecular docking or crystallographic analyses, that describe the interaction between this compound and any specific biological receptor or enzyme.
As the molecular targets for this compound have not been identified, there is no research available that analyzes its effects on any downstream signaling cascades.
Structure Activity Relationship Sar Studies of Begoniifolide D Analogues
Rational Design of Derivatives for SAR Exploration
The process of rational drug design involves the strategic synthesis of new molecules, or analogues, based on the structure of a lead compound like Begoniifolide D. rsc.org This approach aims to systematically alter parts of the molecule to understand how these changes affect its biological activity. This can involve modifying functional groups, altering the carbon skeleton, or changing the stereochemistry of the molecule. rsc.org For this compound, this would entail the chemical synthesis of a library of related compounds, a process that has not been described in available literature. rsc.orgresearchgate.net
Correlating Structural Modifications with Biological Potency and Selectivity
Following the synthesis of analogues, each new compound would need to be tested for its biological activity. mdpi.com The goal is to establish a clear link between specific structural changes and any resulting increase or decrease in potency and selectivity towards a biological target. nih.gov This process typically involves in vitro assays to measure parameters like IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). nih.gov The resulting data, often presented in tables, allows researchers to build a comprehensive picture of the SAR. For this compound, no such biological data for any of its potential analogues has been published. mdpi.comnih.gov
Identification of Pharmacophores and Key Functional Groups
A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. ijpsonline.com By comparing the structures of active and inactive analogues, researchers can identify the key functional groups and their spatial relationships that are critical for the biological activity of this compound. nih.gov This pharmacophore model then serves as a template for designing new, potentially more potent, molecules. nih.gov Without a set of active and inactive analogues of this compound, the generation of a pharmacophore model is not possible.
Computational Chemistry in SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling)
Modern drug discovery heavily relies on computational tools to guide SAR studies. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.netdergipark.org.tr It helps to visualize and understand the interactions at a molecular level, providing insights into why certain structural modifications might enhance or diminish activity. pcbiochemres.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.govdergipark.org.tr By developing a robust QSAR model, scientists can predict the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.netanalis.com.my
The application of these computational methods is contingent on having a known biological target and a dataset of structurally related compounds with measured biological activities. As this foundational information is not available for this compound, no molecular docking or QSAR studies have been performed or published.
Analytical Methodologies for Begoniifolide D Research and Development
Method Development for Quantitative Analysis in Complex Research Matrices (e.g., plant extracts, cell lysates, animal tissues)
Developing a robust method for the quantitative analysis of Begoniifolide D in intricate biological matrices is a critical first step in its pharmacological evaluation. The goal is to create a sensitive, specific, and reproducible assay capable of accurately measuring the compound's concentration amidst numerous interfering substances. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Photodiode Array (PDA) or Mass Spectrometer (MS), is the predominant technique for this purpose. mdpi.comnih.govresearchgate.net
Method development typically involves several key stages:
Sample Preparation: The initial and most crucial step is the efficient extraction of this compound from the matrix while minimizing the co-extraction of interfering components. Techniques may include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation, depending on the matrix (e.g., plant extract, cell lysate, or animal tissue). researchgate.netnih.gov
Chromatographic Separation: An appropriate HPLC column and mobile phase are selected to achieve optimal separation of this compound from other matrix components. Reversed-phase chromatography using a C18 column is a common starting point. mdpi.com A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure good peak shape and resolution.
Detection and Quantification: For quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. This specificity allows for accurate quantification even at very low concentrations. nih.gov
Method Validation: The developed assay must be validated according to established guidelines to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), and stability of the analyte in the matrix.
Table 1: Illustrative HPLC Gradient for this compound Analysis
| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
This is a hypothetical gradient. The actual conditions would need to be optimized experimentally.
Purity Assessment and Impurity Profiling for Research-Grade Material
High-Performance Liquid Chromatography with UV or PDA detection is the standard method for purity assessment. A high-resolution column is used to separate the main compound from any related substances, which may include synthetic precursors, by-products, or degradation products. The purity is typically expressed as a percentage based on the relative peak area of this compound compared to the total area of all detected peaks.
For a more comprehensive impurity profile, LC-MS is employed. enovatia.com This technique not only quantifies the impurities but also provides their mass-to-charge ratio (m/z), which is a critical piece of information for structural elucidation. By analyzing the fragmentation patterns generated in an MS/MS experiment, the structure of unknown impurities can often be proposed or confirmed.
Key aspects of purity assessment include:
Determination of Percentage Purity: Using a validated HPLC-UV method to calculate the area percentage of the main peak.
Identification of Impurities: Using LC-MS/MS to obtain mass and structural information on each impurity.
Quantification of Impurities: Reporting the levels of each identified and unidentified impurity.
Stability Studies relevant to Research Applications
Stability studies are essential to define the proper storage and handling conditions for this compound, ensuring that the compound remains intact and active throughout its use in research. researchgate.net Degradation of the compound could lead to a loss of potency or the formation of new entities with different biological activities. These studies evaluate the influence of various environmental factors such as temperature, humidity, and light on the quality of the compound over time. europa.eu
For research applications, stability is typically assessed under the following conditions:
Accelerated Stability: The compound is exposed to elevated stress conditions (e.g., 40°C / 75% relative humidity) to predict its long-term stability and identify potential degradation products quickly. nih.gov
Long-Term Stability: The compound is stored under recommended conditions (e.g., 5°C or -20°C) and tested at regular intervals to establish its re-test period or shelf-life.
Solution Stability: The stability of this compound is evaluated in various solvents commonly used in biological assays (e.g., DMSO, ethanol, culture media) to ensure it does not degrade during the course of an experiment.
At each time point, samples are analyzed using a stability-indicating HPLC method to quantify the remaining this compound and measure the increase in any degradation products.
Table 2: Example of a Stability Study Protocol for this compound
| Condition | Storage Temperature | Testing Time Points | Parameters Tested |
| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 24 months | Purity, Appearance, Degradation Products |
| Accelerated | 40°C ± 2°C | 0, 1, 3, 6 months | Purity, Appearance, Degradation Products |
| Photostability | Light Chamber | Exposed vs. Control | Purity, Appearance, Degradation Products |
Advanced hyphenated Techniques for Metabolite Profiling and Pharmacokinetics (e.g., LC-MS, GC-MS, NMR-based metabolomics)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for studying the pharmacokinetics (what the body does to the drug) and for metabolite profiling of this compound. nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the cornerstone technique for pharmacokinetic studies and metabolite identification. nih.govmdpi.com After administration of this compound to an animal model, biological samples (e.g., plasma, urine, tissue homogenates) are collected over time. LC-MS/MS is used to quantify the concentration of the parent compound, providing data to calculate key pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME). Furthermore, high-resolution mass spectrometry (HRMS), such as QTOF-MS, can detect and identify metabolites by recognizing characteristic mass shifts corresponding to metabolic reactions (e.g., hydroxylation, glucuronidation). mdpi.com
GC-MS (Gas Chromatography-Mass Spectrometry): While less common for non-volatile compounds like this compound, GC-MS can be a powerful tool if the compound or its metabolites can be chemically modified (derivatized) to become volatile. unar.ac.idnih.gov It is particularly useful for identifying small, volatile metabolites that might be altered in response to the compound's activity, providing clues about its mechanism of action. researchgate.netresearchgate.netijprajournal.com
Future Perspectives and Emerging Research Directions
Exploration of Unconventional Biological Activities
Triterpenoid (B12794562) saponins (B1172615) are well-documented for a range of biological activities, including cytotoxic, anti-inflammatory, and hemolytic effects. researchgate.netresearchgate.net However, future research on Begoniifolide D should extend beyond these conventional screenings to explore more novel therapeutic applications. Structurally related compounds have demonstrated a wide array of less common, yet potentially significant, biological effects.
Emerging research areas for saponins include:
Antiviral and Antiparasitic Activity : Saponins have shown potential as antiviral and antiparasitic agents, presenting an opportunity to test this compound against a range of pathogens. researchgate.netnih.gov
Molluscicidal Effects : Certain triterpenoid saponins exhibit potent molluscicidal activity, which could be explored for agricultural or public health applications, such as controlling snail populations that act as vectors for disease. hebmu.edu.cn
Anti-Angiogenic Properties : The potential to inhibit the formation of new blood vessels is a key strategy in cancer therapy. Some triterpenoid saponins possess potent anti-angiogenic activity, a property that warrants investigation for this compound. researchgate.net
Immunostimulant and Adjuvant Activity : Saponins are known to act as adjuvants, enhancing the immune response to vaccines. researchgate.netnih.gov Investigating this compound's capacity to modulate the immune system could lead to its use in vaccine formulations or immunotherapy.
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) to Elucidate Mechanisms
To move beyond simply identifying biological effects, it is crucial to understand the molecular mechanisms by which this compound acts. The integration of "omics" technologies offers a powerful, systems-level approach to achieve this. traffic.orgthefishsite.com These high-throughput methods can provide a comprehensive snapshot of the global changes occurring within a cell or organism upon treatment with the compound. Current time information in CN.ebay.co.uk
Transcriptomics : Using techniques like RNA-seq, researchers can analyze the entire set of RNA transcripts in a cell to see how this compound alters gene expression. Current time information in CN. This can reveal the signaling pathways and cellular processes that are activated or suppressed by the compound.
Proteomics : This involves the large-scale study of proteins, the functional workhorses of the cell. traffic.org Proteomic analysis can identify which protein levels change in response to this compound, providing direct insight into its targets and downstream effects.
Metabolomics : By studying the complete set of small-molecule metabolites, researchers can understand how this compound affects cellular metabolism and biochemistry. traffic.orgnuherbs.com
Multi-Omics Integration : The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. traffic.orgnuherbs.com This allows for the construction of detailed models of the compound's mechanism of action, identifying key regulatory hubs and potential biomarkers for its activity. nuherbs.com
Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production
The isolation of this compound from its natural source, Anemone begoniifolia, is sufficient for initial research but is not a viable strategy for large-scale production. Total chemical synthesis of such a complex glycoside is often challenging and commercially impractical. Chemoenzymatic synthesis and biocatalysis offer a sustainable and efficient alternative. brill.com
This approach utilizes enzymes, either natural or engineered, to perform specific chemical transformations with high selectivity and under mild conditions. nih.govbrill.com For a molecule like this compound, enzymes could be used for key steps such as the stereoselective glycosylation (attachment of sugar moieties) or modifications to the triterpenoid backbone. ugr.es This strategy combines the flexibility of organic chemistry with the precision of biological catalysts, potentially leading to a more environmentally friendly and cost-effective production pipeline. brill.com
Development of Advanced In Vitro Models for Efficacy Studies (e.g., 3D cell cultures, organoids)
Traditional preclinical efficacy testing relies on simplistic 2D cell cultures and animal models, which often fail to accurately predict human responses. researchgate.netsierraflowerfarm.com Advanced in vitro models that better mimic human physiology are critical for obtaining more relevant data on the efficacy of compounds like this compound. sierraflowerfarm.commdpi.com
3D Cell Cultures and Spheroids : Growing cells in three-dimensional structures allows for more realistic cell-to-cell interactions and physiological responses compared to flat, 2D monolayers. ebay.co.uk
Organoids : These are miniaturized, self-organizing 3D cultures derived from stem cells that recapitulate the structure and function of human organs. researchgate.netebay.co.uk Testing this compound on organoid models of specific tissues (e.g., tumor organoids, liver organoids) could provide powerful insights into its organ-specific efficacy and toxicity. researchgate.net
Organ-on-a-Chip (OOC) Models : These microfluidic devices contain living cells in continuously perfused microchambers, simulating the activities and mechanics of a full organ system. researchgate.net OOC technology can model multi-organ interactions and provide a dynamic environment for assessing a compound's effects. researchgate.net
The use of these advanced models can improve the predictive value of preclinical studies, reduce the reliance on animal testing, and accelerate the translation of promising compounds into clinical trials. researchgate.netmdpi.com
Potential for Derivatization to Enhance Specific Bioactivities
The natural structure of this compound provides a scaffold that can be chemically modified to create new analogues, or derivatives, with enhanced properties. traffic.org Derivatization is a common strategy in medicinal chemistry to improve a compound's potency, selectivity, solubility, or pharmacokinetic profile. researchgate.net
For this compound, derivatization could involve:
Modifying Sugar Moieties : Altering the number, type, or linkage of the sugar chains can significantly impact biological activity. Chemical derivatization can be used to add or remove specific sugar units or modify their functional groups.
Altering the Aglycone Backbone : Targeted modifications to the oleanolic acid core could be performed to influence how the molecule interacts with its biological targets.
Attaching Functional Groups : Adding specific chemical groups to the molecule can enhance its ionization efficiency for better analytical detection or introduce new functionalities to improve its therapeutic effect. researchgate.net
A systematic study of the structure-activity relationships of this compound derivatives could lead to the development of optimized compounds with superior therapeutic potential compared to the parent molecule.
Sustainable Sourcing and Cultivation Practices for Anemone begoniifolia
The long-term research and potential commercialization of this compound are contingent on a stable and sustainable supply of its source plant, Anemone begoniifolia. This species is a perennial geophyte native to South-Central China. Wild harvesting, especially for medicinal plants in China, is often unsustainable and threatens local ecosystems and the long-term availability of the resource. traffic.orgresearchgate.net
Future efforts must focus on two key areas:
Sustainable Wild Harvesting : Implementing internationally recognized standards, such as the FairWild Standard, can help ensure that wild collection is ecologically sound and socially responsible. nuherbs.com This involves managing wild populations to prevent over-harvesting and ensuring that local collectors receive fair compensation. traffic.org
Development of Cultivation Protocols : Cultivation is the most reliable method for sustainable, large-scale production. While specific protocols for Anemone begoniifolia are not established, knowledge from related Anemone species can be adapted. growingforyou.comebay.co.uk Key factors for successful cultivation include providing well-drained soil rich in organic matter, ensuring proper irrigation, and identifying optimal light conditions. growingforyou.com Propagation can likely be achieved via its rhizomatous rootstock (tubers) or from seed. growingforyou.comebay.co.uk Establishing agricultural cultivation of Anemone begoniifolia would not only provide a consistent source of raw material but also alleviate pressure on wild populations.
Data Tables
Table 1: Future Research Directions for this compound
Click to view interactive table
| Research Area | Key Technologies/Methods | Rationale | Supporting References |
| Unconventional Bioactivities | In vitro/in vivo assays for antiviral, antiparasitic, molluscicidal, anti-angiogenic, and immunomodulatory effects. | To discover novel therapeutic applications beyond common saponin (B1150181) activities. | nih.gov, researchgate.net, hebmu.edu.cn |
| Mechanism of Action | Omics (Transcriptomics, Proteomics, Metabolomics), Multi-omics data integration. | To provide a comprehensive, systems-level understanding of the compound's molecular targets and pathways. | Current time information in CN., nuherbs.com, traffic.org, ebay.co.uk, thefishsite.com |
| Sustainable Production | Chemoenzymatic synthesis, Biocatalysis, Metabolic engineering. | To develop an environmentally friendly and economically viable method for large-scale production, avoiding reliance on wild plant sources. | nih.gov, ugr.es, brill.com |
| Advanced Efficacy Studies | 3D cell cultures, Organoids, Organ-on-a-Chip (OOC) models. | To improve the predictive accuracy of preclinical efficacy and toxicity testing using more physiologically relevant human models. | researchgate.net, ebay.co.uk, mdpi.com, researchgate.net |
| Bioactivity Enhancement | Chemical derivatization, Structure-Activity Relationship (SAR) studies. | To create new analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. | ,, researchgate.net, traffic.org |
| Sustainable Sourcing | FairWild Standard implementation, Development of cultivation and aquaculture protocols. | To ensure a long-term, stable, and ecologically responsible supply of the source plant, Anemone begoniifolia. | nuherbs.com, traffic.org, growingforyou.com, |
Q & A
Q. What experimental methodologies are commonly used to isolate and purify Begoniifolide D from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC), high-performance liquid chromatography (HPLC), or preparative thin-layer chromatography (pTLC). Researchers must optimize solvent gradients and monitor fractions using TLC or LC-MS to confirm purity . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and mass spectrometry (MS) .
Q. How is the structural elucidation of this compound validated to avoid mischaracterization?
Validation involves cross-referencing spectral data (NMR, MS) with existing literature and computational modeling (e.g., density functional theory for NMR prediction). For novel compounds, X-ray crystallography is critical to confirm stereochemistry. Researchers must rigorously compare experimental data with synthetic analogs or known derivatives to resolve ambiguities .
Q. What in vitro assays are employed to evaluate the biological activity of this compound?
Common assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory activity : COX-2 inhibition assays or LPS-induced cytokine release models.
- Antimicrobial activity : Disk diffusion or microdilution assays. Researchers must standardize protocols (e.g., IC₅₀ calculations) and include positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data for this compound across studies?
Contradictions often arise from variability in:
- Sample purity : Impurities >95% may skew results; use HPLC-DAD or LC-MS for purity validation .
- Assay conditions : Differences in cell culture media, incubation times, or solvent carriers (e.g., DMSO concentration).
- Model systems : In vitro vs. in vivo discrepancies due to bioavailability or metabolic differences. Meta-analyses of raw data and systematic reviews (e.g., PRISMA guidelines) are recommended to identify confounding variables .
Q. What strategies are effective in synthesizing this compound derivatives to study structure-activity relationships (SAR)?
Semi-synthetic modifications (e.g., acetylation, oxidation) or total synthesis via retrosynthetic analysis are common. Key steps include:
Q. How can computational tools enhance the study of this compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., NF-κB or EGFR). Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Pair computational results with experimental validation (e.g., surface plasmon resonance or Western blotting) to confirm mechanistic hypotheses .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Non-linear regression models (e.g., log-dose vs. response) in software like GraphPad Prism or R. For multi-variable datasets, apply ANOVA with post-hoc tests (Tukey’s HSD). Report confidence intervals (95% CI) and p-values (<0.05) to quantify significance .
Q. How should researchers resolve spectral data conflicts (e.g., NMR shifts) when characterizing this compound analogs?
Re-examine sample preparation (e.g., solvent deuteration, concentration). Use 2D-NMR (COSY, HSQC, HMBC) to assign overlapping signals. Cross-validate with high-resolution MS (HRMS) and consult crystallographic databases (e.g., Cambridge Structural Database) .
Experimental Design and Reproducibility
Q. What steps ensure reproducibility in this compound isolation protocols?
Q. How can researchers optimize in vivo pharmacokinetic studies for this compound?
Use LC-MS/MS for plasma concentration analysis. Parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
